2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol

Catalog No.
S13110918
CAS No.
920512-45-4
M.F
C10H12N4O
M. Wt
204.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol

CAS Number

920512-45-4

Product Name

2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol

IUPAC Name

2-amino-5-[(1H-imidazol-2-ylamino)methyl]phenol

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

InChI

InChI=1S/C10H12N4O/c11-8-2-1-7(5-9(8)15)6-14-10-12-3-4-13-10/h1-5,15H,6,11H2,(H2,12,13,14)

InChI Key

CSYPNOJMALMPIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=NC=CN2)O)N

2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol is a complex organic compound featuring an imidazole ring and an amino group attached to a phenolic structure. This compound is characterized by its dual functionality, which includes both an amino group and a phenolic hydroxyl group, making it potentially useful in various chemical and biological applications. The molecular formula for this compound is C9H10N4OC_9H_{10}N_4O, and it has a molar mass of approximately 194.2 g/mol. Its structure allows for various interactions with biological systems, which is significant for its applications in pharmaceuticals and biochemistry.

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives under oxidative conditions, such as with potassium permanganate or hydrogen peroxide.
  • Reduction: The imidazole ring can be reduced to form imidazoline derivatives using reducing agents like sodium borohydride.
  • Substitution: The methylene bridge connecting the imidazole and phenol can undergo nucleophilic substitution reactions with various nucleophiles, including amines and thiols, under basic or acidic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization .

2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol exhibits notable biological activities, particularly as an enzyme inhibitor. Imidazole derivatives are known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can influence drug efficacy and toxicity, making the compound of interest in pharmacology . Additionally, compounds containing imidazole rings have been reported to possess antimicrobial properties, suggesting potential applications in treating infections .

The synthesis of 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol can be achieved through various methods:

  • Reductive Amination: This method involves the reaction of an appropriate aldehyde or ketone with a primary amine in the presence of a reducing agent.
  • Condensation Reactions: The compound can also be synthesized by condensing 3-hydroxy-4-nitro-benzaldehyde with an imidazole derivative followed by reduction of the nitro group .
  • Direct Substitution: A more straightforward approach may involve the direct substitution of a suitable leaving group on a phenolic precursor with an imidazole derivative under basic conditions.

These methods allow for the efficient production of the compound with controlled purity and yield.

The unique structure of 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol lends itself to various applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting metabolic enzymes or infectious agents.
  • Biochemical Research: The compound can be used as a biochemical probe to study enzyme mechanisms or cellular processes involving imidazole-containing compounds.
  • Coloring Agents: Derivatives of this compound may find utility in dye chemistry due to their ability to form stable colored complexes .

Interaction studies have shown that 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol can inhibit specific enzymes involved in drug metabolism. For instance, it has been identified as a potential inhibitor of cytochrome P450 enzymes, which are critical for the metabolism of many therapeutic agents . Understanding these interactions is essential for predicting drug-drug interactions and optimizing therapeutic regimens.

Several compounds are structurally similar to 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol, each possessing unique properties:

Compound NameStructure FeaturesUnique Properties
2-Amino-5-methylphenolContains a methyl group instead of an imidazoleExhibits lower biological activity compared to imidazole derivatives
2-Amino-5-(pyridin-2-yl)phenolPyridine ring instead of imidazolePotentially different pharmacokinetics due to nitrogen atom positioning
2-Amino-5-(thiazol-2-yl)phenolThiazole ring replacing imidazoleDifferent reactivity patterns and biological effects
2-Amino-5-(benzimidazol-2-yl)phenolBenzimidazole instead of imidazoleEnhanced stability and varied biological activity

These comparisons illustrate the uniqueness of 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol within its class, particularly due to its dual functionality and potential for diverse interactions within biological systems .

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

204.10111102 g/mol

Monoisotopic Mass

204.10111102 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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